N'-(4-甲氧基苯基)异丁酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N'-(4-methoxyphenyl)isobutyrohydrazide" involves various organic reactions. For instance, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was achieved by reacting equimolar equivalents of a triazole carbohydrazide and indoline-2,3-dione under acidic conditions in boiling ethanol . Similarly, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized from an acid-catalyzed reaction of a triazole carbohydrazide and 4-methoxybenzaldehyde . These methods indicate that the synthesis of hydrazide compounds often involves condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT. For example, the structure of a related compound was determined by X-ray single crystal diffraction and showed that the crystal has two independent molecules in the asymmetric unit . The molecular geometry of another compound was optimized using DFT and compared with experimental data . These studies provide insights into the molecular conformations and the spatial arrangement of atoms within the compounds.

Chemical Reactions Analysis

The chemical reactivity of hydrazide compounds can be inferred from their functional groups. The hydrazide moiety is known for its nucleophilicity, which allows it to participate in various chemical reactions, such as condensation to form Schiff bases . The methoxy group can influence the electronic properties of the phenyl ring, potentially affecting the reactivity of the compound. However, specific chemical reactions involving "N'-(4-methoxyphenyl)isobutyrohydrazide" are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N'-(4-methoxyphenyl)isobutyrohydrazide" can be deduced from their molecular structures and functional groups. The presence of aromatic rings and methoxy groups suggests that these compounds may have moderate polarity and could exhibit properties such as solubility in organic solvents. The crystallographic data provided for a related compound indicates that hydrogen bonding plays a significant role in the crystal packing, which could influence the compound's melting point and solubility . Theoretical calculations, such as those for vibrational frequencies and molecular electrostatic potential distribution, provide additional information on the physical properties of these molecules .

科学研究应用

抗氧化和抗癌活性

一项研究表明,3-[(4-甲氧基苯基)氨基]丙烷肼的衍生物表现出显着的抗氧化活性。发现某些衍生物的抗氧化活性高于抗坏血酸。此外,这些化合物对人神经胶质瘤 U-87 和三阴性乳腺癌 MDA-MB-231 细胞系表现出抗癌活性,一些化合物对 U-87 的细胞毒性高于 MDA-MB-231 (Tumosienė 等人,2020)。

胆碱酯酶抑制剂

对 5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇的新型衍生物的研究揭示了它们作为胆碱酯酶抑制剂的潜力。这些化合物对 AChE 和 BChE 酶表现出优异的抑制潜力,表明它们在治疗阿尔茨海默病等疾病中的效用 (Arfan 等人,2018)。

腐蚀防护

在一项专注于腐蚀防护的研究中,一种衍生物(即 (E)-5-氨基-3-(4-甲氧基苯基)-N'-(1-(4-甲氧基苯基)亚乙基)-1H-吡唑-4-甲酰肼)对盐酸溶液中低碳钢的腐蚀表现出显着的抑制效率。这表明其在工业腐蚀防护中的潜在应用 (Paul 等人,2020)。

抗菌活性

一项关于 2-(5-(4-甲氧基苯基),(3,4,5-三甲氧基苯基)-1,2,4-三唑-3-基硫代)乙酸的酰肼和亚甲基酰肼的研究突出了它们的抗菌特性。甲氧基苯基自由基的引入显着提高了抗菌活性的性能,表明它们在药物应用中的潜力 (Samelyuk & Kaplaushenko, 2013)。

抗癌效力

对 N'-(3-环己基/苯基-4-(取代苯基)噻唑-2(3H)-亚甲基)-2-[(5,6,7,8-四氢萘-2-基)氧基]乙酰肼衍生物的研究揭示了它们对各种癌细胞系的抗癌效力,包括人乳腺腺癌和人肺癌。这些化合物还显示出抗胆碱酯酶活性,表明它们在治疗癌症和阿尔茨海默病等疾病中的潜力 (Turan-Zitouni 等人,2018)。

血清素受体成像

一项涉及评估 18F-Mefway 与 18F-FCWAY 在人类中定量 5-HT1A 受体的研究表明,18F-Mefway 可能是一种良好的候选 PET 放射性配体,用于成像血清素受体,尽管显示的 DVR 值低于 18F-FCWAY (Choi 等人,2015)。

安全和危害

属性

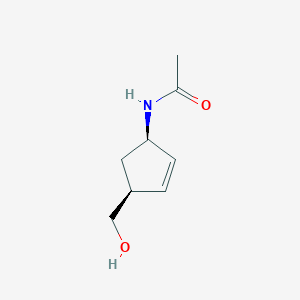

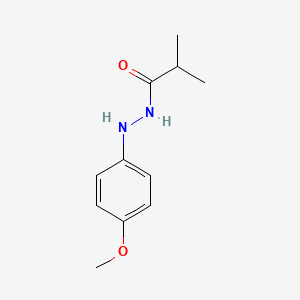

IUPAC Name |

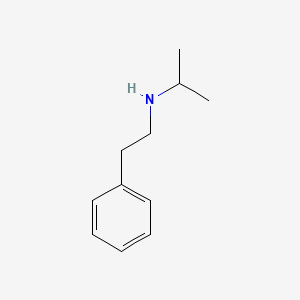

N'-(4-methoxyphenyl)-2-methylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRNYNAMRBMTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxyphenyl)isobutyrohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。